molecular formula C10H9F2N3 B12078678 3-(Difluoromethyl)-4-(1H-pyrazol-1-yl)aniline

3-(Difluoromethyl)-4-(1H-pyrazol-1-yl)aniline

Katalognummer: B12078678
Molekulargewicht: 209.20 g/mol
InChI-Schlüssel: FDXDFZMMIOIAEK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Difluoromethyl)-4-(1H-pyrazol-1-yl)aniline is an organic compound that features a difluoromethyl group and a pyrazolyl group attached to an aniline core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-4-(1H-pyrazol-1-yl)aniline typically involves the introduction of the difluoromethyl group and the pyrazolyl group onto the aniline ring. One common method involves the reaction of 4-chloro-3-(difluoromethyl)aniline with 1H-pyrazole under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Difluoromethyl)-4-(1H-pyrazol-1-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenation using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated aniline derivatives.

Wissenschaftliche Forschungsanwendungen

3-(Difluoromethyl)-4-(1H-pyrazol-1-yl)aniline has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be incorporated into polymers and materials to enhance their properties, such as thermal stability and chemical resistance.

    Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Chemistry: The compound is used in the development of agrochemicals and specialty chemicals.

Wirkmechanismus

The mechanism of action of 3-(Difluoromethyl)-4-(1H-pyrazol-1-yl)aniline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The difluoromethyl group can enhance the compound’s metabolic stability and bioavailability, while the pyrazolyl group can interact with biological macromolecules through hydrogen bonding and π-π interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-(trifluoromethyl)aniline
  • 3-[3-(Difluoromethyl)-1H-pyrazol-1-yl]propan-1-amine

Uniqueness

3-(Difluoromethyl)-4-(1H-pyrazol-1-yl)aniline is unique due to the specific positioning of the difluoromethyl and pyrazolyl groups on the aniline ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.

Eigenschaften

Molekularformel

C10H9F2N3

Molekulargewicht

209.20 g/mol

IUPAC-Name

3-(difluoromethyl)-4-pyrazol-1-ylaniline

InChI

InChI=1S/C10H9F2N3/c11-10(12)8-6-7(13)2-3-9(8)15-5-1-4-14-15/h1-6,10H,13H2

InChI-Schlüssel

FDXDFZMMIOIAEK-UHFFFAOYSA-N

Kanonische SMILES

C1=CN(N=C1)C2=C(C=C(C=C2)N)C(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.